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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785

In the landscape of modern drug discovery and materials science, the quinoline scaffold
remains a cornerstone of innovation. Its derivatives are implicated in a vast array of bioactive
compounds, making the precise characterization of novel analogues a critical step in the
research and development pipeline. 3-Bromo-4-methylquinoline (CAS No. 59280-69-2)
represents one such molecule of interest. The strategic placement of a bromine atom at the 3-
position and a methyl group at the 4-position creates a unique electronic and steric profile,
offering a versatile platform for further synthetic elaboration.

This guide moves beyond a simple recitation of data. It is structured to provide researchers,
scientists, and drug development professionals with a practical and theoretical framework for
determining and interpreting the core physical properties of 3-Bromo-4-methylquinoline. We
will delve into the causality behind experimental choices, presenting not just what to measure,
but why and how these measurements form a self-validating system for structural confirmation
and purity assessment. Each section provides field-proven protocols and predictive insights
grounded in established chemical principles, empowering the reader to approach the
characterization of this and similar molecules with confidence and scientific rigor.

Molecular Identity and Solid-State Characteristics

The foundational step in characterizing any compound is confirming its identity and basic
physical state. For 3-Bromo-4-methylquinoline, this begins with its molecular formula and
progresses to its thermal behavior, a key indicator of purity and intermolecular forces.

Molecular Structure:
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Caption: Molecular structure of 3-Bromo-4-methylquinoline.

Key Identifiers

A summary of the fundamental identifiers for 3-Bromo-4-methylquinoline is presented below.

Property Value Source
CAS Number 59280-69-2 [1][2]
Molecular Formula C10HsBrN [2]
Molecular Weight 222.08 g/mol [2]
Physical State Solid (predicted)
] ] To be determined
Melting Point )
experimentally

N ) To be determined

Boiling Point

experimentally

Melting Point Determination: A Proxy for Purity

The melting point is a thermodynamically defined physical property that is highly sensitive to
impurities. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C),
whereas the presence of even minor soluble impurities will depress the melting point and
broaden the range.[3] Therefore, its accurate determination is a primary, cost-effective method
for assessing sample purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).
The underlying principle is the controlled heating of a finely powdered sample in a capillary
tube while observing the temperatures at which melting begins and is complete.

e Sample Preparation:

o Ensure the 3-Bromo-4-methylquinoline sample is completely dry and finely powdered
using a mortar and pestle. This ensures uniform heat transfer.
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o Jab the open end of a glass capillary tube into the powder pile.

o Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to
pack the solid into the closed end. A packed sample height of 2-3 mm is ideal.[4]

e Apparatus Setup:
o Place the packed capillary tube into the heating block of the apparatus.

o Set the initial heating rate to a medium-to-high setting to rapidly approach the expected
melting point. If the approximate melting point is unknown, a preliminary rapid
determination should be performed on a separate sample.[4]

e Measurement:

o Once the temperature is ~20°C below the expected melting point, reduce the heating rate
to 1-2°C per minute.[4] This slow rate is crucial for allowing the system to reach thermal
equilibrium, ensuring an accurate reading.

o Record the temperature (T1) at which the first droplet of liquid becomes visible.
o Record the temperature (T2) at which the last solid particle melts.
o The melting point is reported as the range T1 - Ta.

 Validation:

o For a new compound, this process should be repeated at least twice with fresh samples to
ensure reproducibility.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.bldpharm.com/products/59280-69-2.html
https://www.bldpharm.com/products/59280-69-2.html
https://www.bldpharm.com/products/59280-69-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Grind sample to fine powder

'

Load into capillary tube (2-3 mm)

'

Pack solid into closed end

Measiement

Place sample in apparatus

;

Rapid heat to T_approx - 20°C

;

Slow heat (1-2°C/min)

'

Record T (first liquid)

'

Record Tz (all liquid)

Rep$rting

Report melting range T1 - T2

;

Assess purity (sharpness of range)

Click to download full resolution via product page

Caption: Workflow for Capillary Melting Point Determination.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1631785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solution Behavior and Solubility Profiling

For drug development professionals, understanding a compound's solubility is paramount. It
directly influences bioavailability, formulation strategies, and the choice of solvents for synthetic
reactions and purification. A comprehensive solubility profile in both aqueous and organic
media is therefore essential.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.[5]
It involves saturating a solvent with the solute at a constant temperature and then quantifying
the concentration of the dissolved compound.

e System Preparation:

o Add an excess amount of solid 3-Bromo-4-methylquinoline to a series of vials, each
containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline
pH 7.4, ethanol, acetone, toluene, ethyl acetate).[5] The presence of undissolved solid at
the end of the experiment is crucial to ensure equilibrium saturation has been reached.

o Equilibration:

o Seal the vials and place them in an isothermal shaker bath set to a constant temperature
(e.g., 25°C or 37°C).

o Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to
reach equilibrium.

e Sample Separation:

o After equilibration, allow the vials to stand undisturbed in the bath for a short period to let
the excess solid settle.

o Carefully withdraw an aliquot from the supernatant. This step must be performed without
disturbing the solid material.

o Immediately filter the aliquot through a syringe filter (e.g., 0.22 um PTFE) to remove any
remaining microscopic solid particles.
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e Quantification:
o Accurately dilute the filtered supernatant with a suitable mobile phase.

o Determine the concentration of 3-Bromo-4-methylquinoline in the diluted sample using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC)
with UV detection, by comparing the response to a standard curve.

o Data Reporting:

o Calculate the original concentration in the solvent and report the solubility in units of
mg/mL or mol/L.

Solvent Solubility at 25°C (To be determined)

Water

PBS (pH 7.4)

Ethanol

Methanol

Acetone

Acetonitrile

Toluene

Ethyl Acetate

N,N-Dimethylformamide (DMF)

Note: The solubility profile of the related compound 6-bromo-2-methylquinoline shows high
solubility in toluene and ethyl acetate, and very low solubility in water, which may be predictive
for 3-Bromo-4-methylquinoline.[5]

Spectroscopic and Structural Elucidation

While elemental properties are vital, a combination of spectroscopic techniques is required for
the unambiguous confirmation of the molecular structure. Mass spectrometry confirms the
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molecular weight and elemental composition, infrared spectroscopy identifies key functional
groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-
hydrogen framework.
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Mass Spectrometry (MS)
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Caption: The synergistic role of spectroscopy in structural elucidation.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary check of its
identity. For halogenated compounds, it offers an additional layer of confirmation through
characteristic isotopic patterns.

Predicted Mass Spectrum:

e Molecular lon Peak: The molecular formula C10HsBrN has a monoisotopic mass of 220.9840
Da. Bromine has two stable isotopes, 7°Br (~50.7%) and 81Br (~49.3%), with a mass
difference of approximately 2 Da.

 Isotopic Signature: The mass spectrum will exhibit a characteristic pair of peaks for the
molecular ion: the M+ peak at m/z = 221 (containing 7°Br) and the M+2 peak at m/z = 223
(containing 81Br). The relative intensity of these two peaks will be approximately 1:1, a
definitive signature for a monobrominated compound.[6]
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Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

“fingerprint" of the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm~?)

Bond Vibration

Expected Appearance

3100-3000 Aromatic C-H stretch Medium to weak, sharp peaks
2950-2850 Methyl C-H stretch Weak, sharp peaks
1620-1580 C=N ring stretch Medium to strong
o Multiple strong to medium
1550-1450 C=C aromatic ring stretches
peaks
Aromatic C-H out-of-plane Strong peaks, pattern
900-675 o o
bend indicative of substitution
Medium to weak, in fingerprint
~750 C-Br stretch

region

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern technique that requires minimal sample preparation.

e Place a small amount (a few milligrams) of the solid 3-Bromo-4-methylquinoline sample

directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

e Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise

ratio.

» Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful technique for elucidating the precise structure of an organic
molecule in solution. It provides detailed information on the connectivity and chemical
environment of every hydrogen and carbon atom.

Experimental Protocol: Sample Preparation & Acquisition

o Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated
solvent (e.g., CDCI3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal reference (& = 0.00 ppm).[6]

o Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock™ onto
the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

o Acquisition: Acquire the *H spectrum first, as this is used to set the spectral width for the 13C
spectrum. Standard pulse programs are used for both *H (proton) and proton-decoupled 3C
acquisitions.

3.3.1 Predicted *H NMR Spectrum (in CDCl3)

The spectrum is predicted based on the known spectrum of 3-bromoquinoline and the
expected electronic effects of the C4-methyl group.[7] It should display 6 distinct signals.

e 0~ 2.7-2.9 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the
methyl group at the C4 position. It will be a singlet as there are no adjacent protons to couple
with.

e 0~ 8.9-9.1 ppm (Singlet, 1H): This signal is assigned to the H2 proton. It is significantly
downfield due to the deshielding effect of the adjacent nitrogen atom and will appear as a
singlet, having lost its coupling partner (H3) to bromination.

e Aromatic Region (6 ~ 7.5-8.2 ppm, 4H): The four protons on the benzene portion of the ring
system (H5, H6, H7, H8) will appear in this region. They will exhibit complex splitting patterns
(doublets, triplets, or doublet of doublets) due to coupling with their neighbors. Specific
assignments would require 2D NMR techniques (like COSY and NOESY), but the integration
will clearly show four protons.

3.3.2 Predicted 3C NMR Spectrum (in CDCIs)
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The proton-decoupled 3C NMR spectrum should show 10 distinct signals, one for each carbon
atom in the molecule.

e 0~ 18-22 ppm: The methyl carbon (C4-CHs).
e 0 ~ 120-155 ppm: The nine carbons of the quinoline ring system.
o Quaternary carbons (C3, C4, C4a, C8a) will generally have lower intensities.
o The carbon bearing the bromine (C3) will be shifted relative to unsubstituted quinoline.

o Carbons adjacent to the nitrogen (C2, C8a) will be significantly deshielded (shifted
downfield).

Crystallography and Future Directions

While the combination of spectroscopic methods described provides definitive confirmation of
the covalent structure, single-crystal X-ray diffraction stands as the ultimate technique for
determining the three-dimensional arrangement of the molecule in the solid state. This analysis
would provide precise bond lengths, bond angles, and information on intermolecular
interactions (e.g., Tt-stacking) in the crystal lattice.

Currently, no public crystal structure data is available for 3-Bromo-4-methylquinoline. The
growth of suitable single crystals and subsequent X-ray analysis represents a valuable
opportunity for further research, providing deeper insights into its material properties.

Conclusion

The physical characterization of 3-Bromo-4-methylquinoline is a systematic process that
builds a complete and verifiable profile of the molecule. Foundational properties such as
melting point and solubility provide crucial data for assessing purity and guiding formulation. A
synergistic application of modern spectroscopic technigues—Mass Spectrometry, IR, and
multinuclear NMR—delivers an unambiguous confirmation of the molecular structure. The
protocols and predictive analyses detailed in this guide provide a robust framework for
researchers to confidently determine these properties, ensuring the scientific integrity required
for advancing research in medicinal chemistry and material science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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